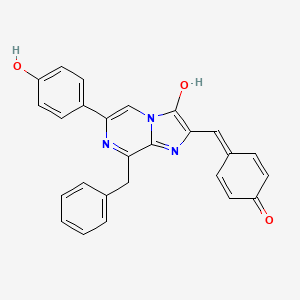

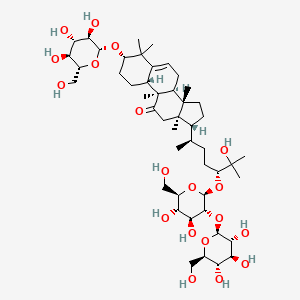

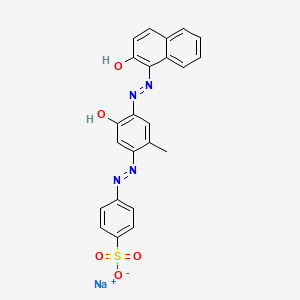

11-氧代木糖苷 IIIe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

11-氧代甜菊素IIIE 在科学研究中具有广泛的应用:

化学: 用作各种化学配方中的天然甜味剂。

生物学: 研究其抗氧化和抗炎特性。

医学: 研究其在血糖调节中的潜力以及作为代谢性疾病治疗剂的潜力。

工业: 用于食品工业作为天然甜味剂和增味剂.

作用机制

11-氧代甜菊素IIIE 的作用机制涉及其与各种分子靶点和途径的相互作用。 它主要通过以下途径发挥作用:

抗氧化途径: 清除自由基并减少氧化应激。

抗炎途径: 抑制促炎细胞因子和酶。

血糖调节: 增强胰岛素敏感性并调节葡萄糖代谢.

生化分析

Biochemical Properties

11-Oxomogroside IIIe plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases and glycosidases, which are involved in its biotransformation and metabolism . The compound’s glycosylated structure allows it to participate in glycosylation reactions, impacting the stability and activity of other biomolecules . Additionally, 11-Oxomogroside IIIe has been shown to modulate the activity of antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative stress .

Cellular Effects

11-Oxomogroside IIIe exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in the expression of genes related to inflammation, antioxidation, and metabolism . Furthermore, 11-Oxomogroside IIIe impacts cellular metabolism by enhancing the activity of enzymes involved in glucose metabolism, thereby contributing to its blood glucose modulation effects .

Molecular Mechanism

The molecular mechanism of 11-Oxomogroside IIIe involves its interaction with various biomolecules at the cellular level. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, 11-Oxomogroside IIIe has been shown to inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant pathways by enhancing the expression and activity of antioxidant enzymes . These interactions contribute to the compound’s overall therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Oxomogroside IIIe have been studied over different time periods. The compound exhibits stability under various conditions, with minimal degradation observed over time . Long-term studies have shown that 11-Oxomogroside IIIe maintains its bioactivity, continuing to exert its antioxidative and anti-inflammatory effects . The compound’s stability can be influenced by factors such as light and temperature, necessitating proper storage conditions to preserve its efficacy .

Dosage Effects in Animal Models

The effects of 11-Oxomogroside IIIe vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, potential toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

11-Oxomogroside IIIe is involved in several metabolic pathways, primarily those related to its biotransformation and metabolism . The compound undergoes enzymatic conversion by glycosyltransferases and glycosidases, resulting in the formation of various metabolites . These metabolic pathways contribute to the compound’s bioavailability and therapeutic effects. Additionally, 11-Oxomogroside IIIe can influence metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of 11-Oxomogroside IIIe within cells and tissues involve specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites and exert its effects . Once inside the cells, 11-Oxomogroside IIIe can accumulate in specific tissues, such as the liver and intestines, where it interacts with various biomolecules to exert its therapeutic effects .

Subcellular Localization

11-Oxomogroside IIIe exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization allows 11-Oxomogroside IIIe to interact with specific enzymes and proteins, modulating their activity and contributing to its overall therapeutic effects .

准备方法

合成路线和反应条件: 11-氧代甜菊素IIIE 的制备通常涉及从罗汉果干燥粉末中提取。 提取甜菊素(包括 11-氧代甜菊素IIIE)最有效的方法是二氧化碳萃取 。这种方法可确保化合物的高纯度和高产率。

工业生产方法: 11-氧代甜菊素IIIE 的工业生产涉及使用乙醇等溶剂的大规模提取过程。 干燥果粉经过溶剂提取,然后进行纯化步骤以分离所需的甜菊素 。

化学反应分析

反应类型: 11-氧代甜菊素IIIE 会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 该化合物可以通过添加氢气或去除氧气来还原,通常使用还原剂。

取代: 在这个反应中,分子中的一个官能团被另一个官能团取代。

常用试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化铝锂。

溶剂: 乙醇、甲醇、二甲基亚砜 (DMSO)。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生 11-氧代甜菊素IIIE 的各种氧化衍生物 。

相似化合物的比较

11-氧代甜菊素IIIE 在甜菊素中是独一无二的,因为它具有特定的结构和特性。 类似的化合物包括:

- 甜菊素IIe

- 甜菊素III

- 11-氧代甜菊素III

- 甜菊素IV

- 11-氧代甜菊素IV

属性

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPQPDYCBHPCC-WTFJSKLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

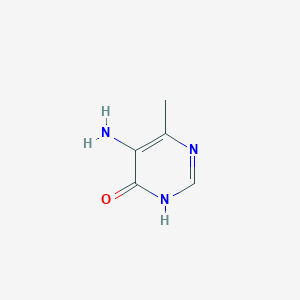

![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)

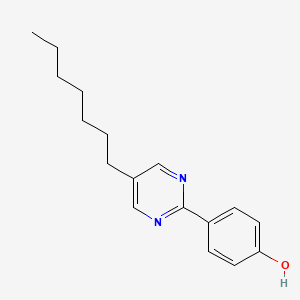

![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)

![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)

![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)